3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
The compound “3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and functional groups. The triazole ring contains two carbon and three nitrogen atoms, while the thiophene ring contains four carbon atoms and a sulfur atom . The chlorophenyl, sulfonyl, and methylbenzyl groups are attached to these rings .Scientific Research Applications
Synthesis and Selectivity in Serotonin Receptor Antagonism
A series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, including derivatives like 3-[(3-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, were synthesized and evaluated for their affinity and selectivity towards the serotonin 5-HT6 receptor. These compounds demonstrated significant activity in functional assays and radioligand binding assays, highlighting their potential as selective 5-HT6 receptor ligands (Ivachtchenko et al., 2010).
Heterocyclic Chemistry and Reactions with Active Methylene Compounds
The reactivity of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds was explored, leading to the formation of various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine derivatives. This study contributes to the understanding of the synthetic potential and applications of similar heterocyclic frameworks in medicinal chemistry (Shibuya, 1984).
Herbicidal Activity of Sulfonamide Compounds
Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed their excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates potential agricultural applications of these compounds in controlling unwanted plant growth (Moran, 2003).
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and biological activity. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and biological assays to determine its potential therapeutic effects .
Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is predominantly expressed in erythrocytes and the descending vasa recta of the kidney .
Mode of Action
The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound competes with urea for the same binding site on the UT-B protein, thereby inhibiting the transport of urea across the cell membrane .
Biochemical Pathways
By inhibiting UT-B, the compound disrupts the urea transport mechanism, which is a key component of the urinary concentration process . This disruption can affect the osmotic balance within the renal medulla, potentially impacting the kidney’s ability to concentrate urine .
Result of Action
The inhibition of UT-B by this compound has been shown to effectively decrease maximum urinary concentration and increase urination volume . This suggests that the compound could potentially be used to modulate urine concentration, which may have therapeutic implications for conditions related to water balance .
Properties
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-13-5-7-14(8-6-13)12-23-19-18-17(9-10-30-18)27-20(24-19)21(25-26-27)31(28,29)16-4-2-3-15(22)11-16/h2-11H,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUTUOSJTYMLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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